molecular formula C27H26N2O4 B2803019 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-methylbenzoate CAS No. 326017-80-5

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-methylbenzoate

Katalognummer: B2803019
CAS-Nummer: 326017-80-5
Molekulargewicht: 442.515
InChI-Schlüssel: ZDFQCOULDPKYTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-methylbenzoate is a useful research compound. Its molecular formula is C27H26N2O4 and its molecular weight is 442.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-methylbenzoate is a synthetic derivative belonging to the class of benzoisoquinolines. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the context of antiviral and anticancer activities. This article provides a detailed overview of its biological properties, supported by data tables and research findings.

The molecular structure of the compound can be summarized as follows:

PropertyValue
Molecular Formula C30H31N3O7S
Molecular Weight 577.66 g/mol
LogP 4.3717
Polar Surface Area 92.651 Ų
Hydrogen Bond Acceptors 13

Recent studies have indicated that the compound acts as an inhibitor of the influenza A virus virulence factor NS1. This inhibition is mediated through the activation of host expression of REDD1 (regulated in development and DNA damage responses), which subsequently inhibits the mTORC1 pathway. This pathway is crucial for viral replication, making this compound a potential antiviral agent against influenza A virus .

Antiviral Activity

The primary biological activity observed for this compound is its antiviral effect against influenza A. It has been shown to effectively induce REDD1 expression, leading to the inhibition of mTORC1, which is essential for viral replication .

Anticancer Potential

In addition to its antiviral properties, preliminary research suggests that this compound may exhibit anticancer activity. The mechanism involves modulation of cellular pathways associated with apoptosis and cell proliferation. For instance, compounds with similar structures have been noted to inhibit cancer cell growth by inducing apoptosis through mitochondrial pathways .

Study on Influenza A Virus

In a controlled laboratory setting, the compound was tested on cultured cells infected with influenza A virus. The results indicated a significant reduction in viral load, supporting its role as an effective NS1 inhibitor. The study highlighted that treatment with this compound resulted in a dose-dependent decrease in viral replication .

Anticancer Activity Assessment

A separate study investigated the effects of related compounds on various cancer cell lines. The findings demonstrated that compounds similar to this compound exhibited potent cytotoxic effects against breast and lung cancer cells, with IC50 values in the low micromolar range .

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Antiviral Activity

Preliminary studies indicate that derivatives of this compound may demonstrate significant antiviral properties. For instance, research has shown that similar compounds can inhibit viral replication by interfering with the viral entry process or replication mechanisms. This suggests potential applications in treating viral infections, including HIV and hepatitis .

Antimicrobial Properties

The compound has been reported to exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves the disruption of bacterial cell membrane integrity, leading to cell death. This characteristic could be beneficial in developing new antibiotics to combat resistant bacterial strains .

Anticancer Effects

In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways, which may provide a therapeutic avenue for cancer treatment . Specific studies have highlighted its efficacy against blood cancers such as leukemia and multiple myeloma .

Enzyme Inhibition

Research has indicated that this compound may inhibit β-secretase (BACE1), an enzyme involved in Alzheimer's disease pathology. Initial findings suggest that it could reduce amyloid-beta peptide levels in neuronal cultures, indicating potential therapeutic applications for neurodegenerative diseases .

Case Study 1: Antiviral Potential

A study published in PubMed highlighted the antiviral properties of similar compounds derived from benzoisoquinoline frameworks. These compounds were found to significantly reduce viral loads in infected cell cultures, suggesting a promising direction for developing antiviral therapies .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed its effectiveness against a range of pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead structure for new antibiotic development aimed at combating multi-drug-resistant infections .

Case Study 3: Cancer Treatment

In vitro experiments showed that the compound induced cell cycle arrest and apoptosis in various cancer cell lines, including those resistant to conventional therapies. The study suggested that further investigation into its mechanism could lead to novel cancer treatments targeting specific molecular pathways involved in tumorigenesis .

Eigenschaften

IUPAC Name

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-18-8-3-4-9-19(18)27(32)33-17-16-29-25(30)21-11-7-10-20-23(28-14-5-2-6-15-28)13-12-22(24(20)21)26(29)31/h3-4,7-13H,2,5-6,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFQCOULDPKYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCCCC5)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.